An In-depth Technical Guide to the Synthesis of 2-Methyloxazole-4-carbaldehyde
An In-depth Technical Guide to the Synthesis of 2-Methyloxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2-methyloxazole-4-carbaldehyde, a crucial building block in pharmaceutical chemistry. The document details various synthetic strategies, providing in-depth experimental protocols and quantitative data to support laboratory and large-scale production.
Introduction
2-Methyloxazole-4-carbaldehyde is a key intermediate in the synthesis of various biologically active molecules, including the oxytocin receptor antagonist Retosiban.[1] The synthesis of this electron-rich five-membered heterocyclic compound presents unique challenges due to its physical properties, including high solubility in a wide range of solvents and potential instability under certain pH and thermal conditions. This guide explores several evaluated synthetic routes, focusing on scalability and efficiency without the need for chromatographic purification.
Core Synthesis Pathways
Several synthetic strategies for 2-methyloxazole-4-carbaldehyde have been developed, primarily starting from precursors such as esters, amides, alcohols, or nitriles. The most notable and scalable approach involves the reduction of an N-methoxy-N-methylamide (Weinreb amide) derivative.
Pathway 1: From Ethyl 2-Methyloxazole-4-carboxylate via Weinreb Amide
This is a robust and scalable route that proceeds through the formation of 2-methyloxazole-4-carboxylic acid and its subsequent conversion to the Weinreb amide, which is then reduced to the target aldehyde.
Alternative Synthetic Pathways
Other viable, though potentially less scalable, routes to 2-methyloxazole-4-carbaldehyde have also been explored.
Quantitative Data Summary
The following table summarizes the yield and key parameters for the different synthetic steps and pathways.
| Precursor | Reaction | Reagents | Solvent | Temperature | Yield (%) | Reference |
| Ethyl 2-methyloxazole-4-carboxylate | Hydrolysis | NaOH, H2O | Water | 20-25 °C | 92 | [2] |
| 2-Methyloxazole-4-carboxylic acid | Weinreb Amide Formation | N,O-Dimethylhydroxylamine HCl, Coupling Agent | Dichloromethane | Ambient | - | [2] |
| N-Methoxy-N-methyl-2-methyloxazole-4-carboxamide | Reduction to Aldehyde | LiAlH4 | THF | -35 °C | 70-80 | [2] |
| Ethyl 2-methyloxazole-4-carboxylate | Reduction to Aldehyde | DIBAL-H | Dichloromethane | -70 °C | 69 | [2] |
| 2-Methyloxazole-4-methanol | Swern Oxidation | (COCl)2, DMSO, NEt3 | Dichloromethane | -70 °C | 70 | [2] |
| N-Morpholine-2-methyloxazole-4-carboxamide | Reduction to Aldehyde | LiAlH4 | THF | 0 °C | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyloxazole-4-carboxylic acid
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Hydrolysis of Ethyl Ester: Ethyl 2-methyloxazole-4-carboxylate (100 kg, 645 mol) is dissolved in water (250 L) at a temperature of 20-25 °C.[2]
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Saponification: A solution of sodium hydroxide (96 kg; 32% w/w aqueous, 768 mol) is added over a period of 30 minutes, ensuring the temperature is maintained between 20-25 °C.[2]
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Acidification: After one hour, hydrochloric acid (78 kg; 37% w/w aqueous, 770 mol) is added while keeping the temperature in the 20-25 °C range.[2]
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Isolation: The resulting slurry is cooled to 0 °C and aged for one hour. The product is then isolated by filtration and the filter cake is washed with cold water (100 kg). The typical yield of the dry acid is approximately 92%.[2]
Protocol 2: Synthesis of N-Methoxy-N-methyl-2-methyloxazole-4-carboxamide (Weinreb Amide)
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Acid Activation: 2-Methyloxazole-4-carboxylic acid is suspended in a suitable solvent like dichloromethane.
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Amide Coupling: N,O-Dimethylhydroxylamine hydrochloride is added along with a coupling agent (e.g., EDC or DCC) and a base (e.g., triethylamine) to facilitate the amide bond formation. The reaction is typically stirred at ambient temperature until completion.
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Workup and Isolation: The reaction mixture is washed with an aqueous acid solution (e.g., citric acid) and then with water. The organic layer is dried and concentrated to yield the Weinreb amide.
Protocol 3: Synthesis of 2-Methyloxazole-4-carbaldehyde from Weinreb Amide
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Reaction Setup: The N-methoxy-N-methyl-2-methyloxazole-4-carboxamide (50 kg, 294 mol) is dissolved in tetrahydrofuran (300 L) and cooled to -35 °C.[3]
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Reduction: A 1 M solution of lithium aluminium hydride in tetrahydrofuran (100 L, 100 mol) is added while maintaining the temperature between -30 to -35 °C.[3]
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Quenching: After 30 minutes, the reaction is quenched by the addition of a solution of acetic acid (15 L) in tetrahydrofuran (50 L), keeping the temperature between -30 to -35 °C.[3]
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Workup: The solution is warmed to -15 °C, and a solution of potassium/sodium tartrate (125 kg in 250 L of water) is added, ensuring the temperature remains below 10 °C.[3]
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Isolation: The product is isolated by extraction and subsequent crystallization.
Protocol 4: Synthesis of 2-Methyloxazole-4-carbaldehyde from Ethyl Ester (DIBAL-H Reduction)
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Reaction Setup: Ethyl 2-methyloxazole-4-carboxylate (24.27 g, 156 mmol) is dissolved in dichloromethane (300 mL) and cooled to -70 °C.[3]
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Reduction: Diisobutylaluminium hydride (DIBAL-H) (56 mL, 314 mmol) is added over 45 minutes, maintaining the temperature between -65 to -70 °C.[3]
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Workup and Isolation: The reaction is quenched with a suitable reagent, and the product is extracted and purified. A typical yield for this process is 69%.[2]
Protocol 5: Synthesis of 2-Methyloxazole-4-carbaldehyde from Alcohol (Swern Oxidation)
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Reagent Preparation: A solution of oxalyl chloride (236 mL, 2.71 mol) in dichloromethane (3.75 L) is cooled to between -60 and -55 °C.[3]
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DMSO Addition: Dimethyl sulfoxide (391 mL, 5.50 mol) in dichloromethane (1.0 L) is added while maintaining the low temperature.[3]
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Oxidation: A solution of 2-methyloxazole-4-methanol in dichloromethane is added, followed by the addition of a hindered base like triethylamine.
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Workup and Isolation: The reaction is warmed to room temperature, and the product is isolated through an aqueous workup and extraction. The reported yield for this two-step process (reduction of the ester to the alcohol followed by oxidation) is around 70%.[2]
Conclusion
The synthesis of 2-methyloxazole-4-carbaldehyde can be achieved through various pathways. For large-scale production, the route involving the reduction of the N-methoxy-N-methyl (Weinreb) amide of 2-methyloxazole-4-carboxylic acid is highly effective, offering good yields and avoiding the need for chromatographic purification. Alternative methods, such as the direct reduction of the corresponding ester with DIBAL-H or the oxidation of the alcohol, provide viable, albeit potentially less scalable, options. The detailed protocols and comparative data presented in this guide serve as a valuable resource for chemists in the pharmaceutical industry and academia.
